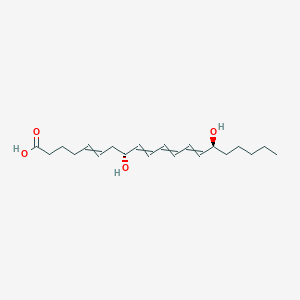

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Descripción general

Descripción

“(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is a product of the 15-lipoxygenation of arachidonic acid in polymorphonuclear leukocytes (PMNLs). It has been found to produce a dose-dependent hyperalgesia, as measured by decrease in threshold for paw withdrawal .

Synthesis Analysis

The synthesis of “(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” involves the 15-lipoxygenation of arachidonic acid in PMNLs . Further details about the synthesis process are not available in the retrieved information.

Molecular Structure Analysis

The molecular formula of “(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is C20H32O4 .

Chemical Reactions Analysis

“(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is a product of the 15-lipoxygenation of arachidonic acid in PMNLs . It is involved in the induction of hyperalgesia, a process that is receptor-dependent .

Aplicaciones Científicas De Investigación

Nociceptor Sensitization and Pain Modulation

One study examined the effects of (8R,15S)-dihydroxyicosa-(5E-9,11,13Z)tetraenoic acid on the mechanical thresholds and thermal responses of cutaneous C-fiber nociceptors in rats. The compound significantly decreased the mechanical threshold of nociceptors, indicating its potential role in sensitizing nociceptors to mechanical stimuli. This effect was antagonized by its stereoisomer, highlighting its specific action on pain modulation (White et al., 1990).

Inflammation and Lipid Mediator Biosynthesis

Another study identified novel compounds formed from arachidonic acid in human leukocytes, contributing to our understanding of lipid mediator biosynthesis during inflammation. This research opens avenues for exploring the roles of such metabolites in inflammatory processes and their resolution (Serhan et al., 1984).

Potential in Treating Neurological Diseases

Research on Acer species seeds, rich in nervonic acid (cis-15-tetracosenoic acid), has indicated its critical role in nerve fibers and cells, suggesting applications in treating and preventing neurological diseases. This study provides insights into alternative sources of nervonic acid, which is structurally related to (8R,15S)-dihydroxyicosa-5,9,11,13-tetraenoic acid, and its importance in neurological health (He et al., 2020).

Diagnostic Marker for Cattle Abortifacient

A study on the serum metabolite of isocupressic acid in cattle indicated the transformation of this compound into a metabolite used as a diagnostic marker for pine needle-induced abortions in cattle. This highlights the compound's utility in veterinary diagnostics and its biological transformation pathways (Garrossian et al., 2002).

Vasoconstriction and Antiproliferative Activity

Research on a stable isomer of 15(S)-HETE revealed its key vasoconstrictive and antiproliferative activities. This underscores the potential therapeutic applications of (8R,15S)-dihydroxyicosa-5,9,11,13-tetraenoic acid and its analogs in cardiovascular health and cancer treatment (Pfister et al., 2016).

Propiedades

IUPAC Name |

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRKSGORGTIM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425010 | |

| Record name | AC1O7M0F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

CAS RN |

80234-67-9 | |

| Record name | AC1O7M0F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)

![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)